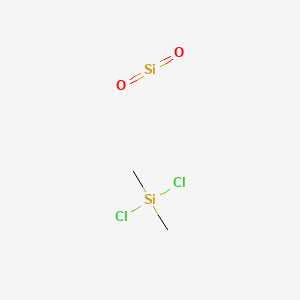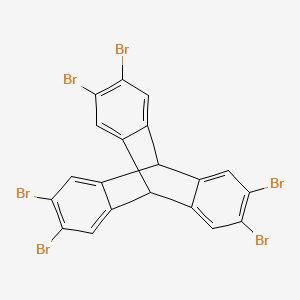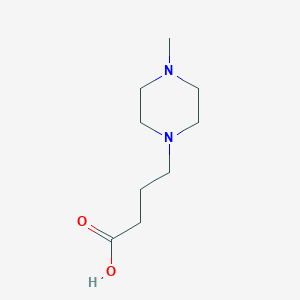
Dichloro(dimethyl)silane;dioxosilane
Descripción general
Descripción
Dichloro(dimethyl)silane is a tetrahedral organosilicon compound with the formula Si(CH3)2Cl2 . It is a colorless liquid that readily reacts with water to form both linear and cyclic Si-O chains .
Synthesis Analysis
Dichloro(dimethyl)silane is synthesized on an industrial scale as the principal precursor to dimethylsilicone and polysilane compounds . The synthesis involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst . It is also used to prepare a resin bound siloxane with reactivity towards tertiary alcohols .Molecular Structure Analysis
The molecular formula of Dichloro(dimethyl)silane is (CH3)2SiCl2 . It has a molecular weight of 129.06 .Chemical Reactions Analysis
Dichloro(dimethyl)silane readily reacts with water to form both linear and cyclic Si-O chains . It is also used as a common reagent for the synthesis of optically active ansa-mettallocene polymerization catalysts .Physical And Chemical Properties Analysis
Dichloro(dimethyl)silane is a colorless liquid at room temperature . It has a molecular weight of 129.06 , a boiling point of 70 °C , and a density of 1.07 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Optically Active Ansa-Mettallocene Polymerization Catalysts
Dichloro(dimethyl)silane is used as a reagent for the synthesis of optically active ansa-mettallocene polymerization catalysts . These catalysts are used in the polymerization of olefins, a process that is crucial in the production of various types of plastics.
Preparation of Resin Bound Siloxane
Dichloro(dimethyl)silane is used to prepare a resin bound siloxane with tertiary alcohols . This process is important in the production of silicone resins, which have a wide range of applications, including coatings, adhesives, and sealants.
Precursor to Silicone and Polysilane Compounds
Dichloro(dimethyl)silane acts as a precursor to silicone and polysilane compounds . These compounds have numerous applications in areas such as electronics, medical devices, and construction materials.
Glass Coating
Dichloro(dimethyl)silane is used in the glass coating to protect it from micro particles . This application is particularly important in industries where the purity and clarity of glass are crucial, such as in the manufacture of optical lenses and scientific glassware.
Component in Non-Ideal Explosives
Dioxosilane, also known as silicon dioxide, is used as a component in non-ideal explosives . It is added in the form of powder and gel to explosives with differing contents. The addition of dioxosilane results in the lowest volume of post-blast fumes, making it an important component in the formulation of safer explosives .
Enhancer in Ammonium Nitrate Fuel Oil (ANFO)
Dioxosilane is used as an oxide component enhancer in Ammonium Nitrate Fuel Oil (ANFO) . However, finer dioxosilane powder cannot be used as the oxide component enhancer due to the inhibition of detonation reaction. Therefore, dioxosilane should be used only as an inert component .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Dichloro(dimethyl)silane, also known as Dimethyldichlorosilane or DMDCS , is a tetrahedral organosilicon compound . It is primarily used as a reagent in the synthesis of optically active ansa-mettallocene polymerization catalysts . It is also used to prepare a resin-bound siloxane with reactivity towards tertiary alcohols .
Mode of Action
The mode of action of Dichloro(dimethyl)silane involves its reaction with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride . This reaction is rapid and results in the formation of both cyclic and linear Si-O chains .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of optically active ansa-mettallocene polymerization catalysts and resin-bound siloxanes .
Pharmacokinetics
It’s important to note that the compound is highly reactive and readily reacts with water .
Result of Action
The primary result of Dichloro(dimethyl)silane’s action is the formation of optically active ansa-mettallocene polymerization catalysts and resin-bound siloxanes . These products have various applications in the field of materials science and engineering.
Action Environment
The action of Dichloro(dimethyl)silane is highly dependent on the environmental conditions. The compound is sensitive to moisture and reacts rapidly with water, protic solvents, and moist air . It is stable under normal conditions but reacts violently with water and alcohols . It is also incompatible with strong oxidizing agents, caustics, and ammonia . Therefore, it is typically stored under specific conditions to maintain its stability .
Propiedades
IUPAC Name |
dichloro(dimethyl)silane;dioxosilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2Si.O2Si/c1-5(2,3)4;1-3-2/h1-2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPCLDPCNVTDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(Cl)Cl.O=[Si]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, White amorphous substance; [EPA ChAMP: Hazard Characterization] White odorless powder; [Evonik MSDS] | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 156594508 | |
CAS RN |
68611-44-9 | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodimethyl-, reaction products with silica | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)




![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)


![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)


![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)
